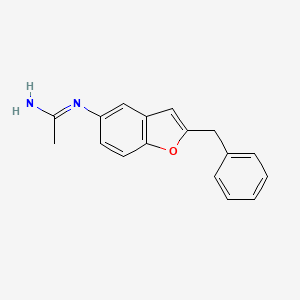
n-(2-Benzylbenzofuran-5-yl)acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzylbenzofuran-5-yl)acetamidine is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylbenzofuran-5-yl)acetamidine typically involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. This reaction can be carried out under various conditions, including the presence of excess dimethyl amine to suppress the formation of imidate ester . Another method involves the addition of amines to nitriles catalyzed by ytterbium amides at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Benzylbenzofuran-5-yl)acetamidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Aplicaciones Científicas De Investigación
N-(2-Benzylbenzofuran-5-yl)acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Benzylbenzofuran-5-yl)acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to interact with tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: These compounds have similar structural features and exhibit anti-proliferative activity.
N-(2-(Benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide: These derivatives are studied for their anticonvulsant activity.
Uniqueness
N-(2-Benzylbenzofuran-5-yl)acetamidine stands out due to its unique combination of the benzofuran and acetamidine moieties, which may confer distinct biological activities and chemical properties
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N'-(2-benzyl-1-benzofuran-5-yl)ethanimidamide |
InChI |
InChI=1S/C17H16N2O/c1-12(18)19-15-7-8-17-14(10-15)11-16(20-17)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H2,18,19) |
Clave InChI |
GNFQOLAPODRNNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)OC(=C2)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















